The aminopyrazole core, a five-membered aromatic heterocycle bearing an amino substituent, has emerged as a "privileged structure" in medicinal chemistry and agrochemical science. Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bonding interactions have propelled its derivatives to the forefront of modern drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolution of aminopyrazole derivatives. We will explore the fundamental synthetic strategies, delve into the structure-activity relationships that have guided the development of potent and selective modulators of various biological targets, and examine the mechanisms of action of key aminopyrazole-based therapeutics and agrochemicals. This guide aims to serve as a valuable resource for researchers and professionals in the field, offering both historical context and practical insights into the ongoing development of this remarkable class of compounds.
The story of the pyrazole ring system begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, laid the foundation for the systematic exploration of this new class of heterocyclic compounds.[3][4] While Knorr's initial work did not focus on aminopyrazoles specifically, his discovery opened the door for future investigations into the functionalization of the pyrazole ring.
The introduction of the amino group onto the pyrazole scaffold proved to be a pivotal moment in its history, unlocking a vast potential for biological activity. Early investigations into aminopyrazole derivatives were often driven by the pursuit of new dyes and photographic chemicals. However, their therapeutic potential soon became apparent, with early derivatives showing a range of biological effects.
It was in the latter half of the 20th century that the aminopyrazole scaffold truly began to shine in the realm of medicinal chemistry. Researchers discovered that the amino group, with its hydrogen bond donor and acceptor capabilities, could serve as a crucial anchor for binding to the active sites of enzymes, particularly kinases.[5][6] This realization, coupled with advances in synthetic chemistry that allowed for the facile diversification of the aminopyrazole core, led to an explosion of research and the eventual emergence of aminopyrazole derivatives as a privileged scaffold in drug discovery.[7][8]
The versatility of aminopyrazole derivatives is underpinned by a robust and well-established synthetic chemistry toolbox. The construction of the core aminopyrazole ring can be broadly categorized into several key strategies, primarily involving the condensation of a hydrazine-containing compound with a suitable three-carbon precursor.
The most common and versatile method for the synthesis of 3(5)-aminopyrazoles involves the condensation of hydrazines with β-ketonitriles.[9] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon.[10][11]
Another significant route to 3(5)-aminopyrazoles is the reaction of hydrazines with α,β-unsaturated nitriles bearing a leaving group at the β-position.[9] This method offers a high degree of regiocontrol, which is crucial for the synthesis of specifically substituted aminopyrazole derivatives.
The synthesis of 4-aminopyrazoles often utilizes the Knorr pyrazole synthesis, starting from α-amino-β-dicarbonyl compounds or their equivalents. This approach allows for the introduction of a wide range of substituents on the pyrazole ring.
The following protocol provides a detailed, step-by-step methodology for the synthesis of 3-phenyl-1H-pyrazol-5-amine, a common building block in medicinal chemistry.[5]
The aminopyrazole scaffold has proven to be a remarkably versatile framework for the design of potent and selective inhibitors of a wide range of biological targets, most notably protein kinases.[6] The ability of the aminopyrazole core to form a triad of hydrogen bonds with the hinge region of the kinase active site is a key factor in its success.[5]
Aminopyrazole derivatives have been extensively investigated as inhibitors of CDKs, which are key regulators of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers. AT7519 is an aminopyrazole-based inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, and CDK6, that has been evaluated in clinical trials for various solid tumors and hematological malignancies.[14][15][16][17] By inhibiting CDKs, AT7519 induces cell cycle arrest and apoptosis in cancer cells.[18]
The AXL receptor tyrosine kinase is a key driver of tumor progression and drug resistance.[1][3][20] A series of 3-aminopyrazole derivatives have been developed as potent and selective AXL inhibitors.[3][20] These compounds effectively block AXL-mediated signaling, leading to the suppression of cancer cell proliferation, migration, and invasion.[21]
The development of potent and selective aminopyrazole-based inhibitors has been guided by extensive SAR studies. Key modifications to the aminopyrazole scaffold have been shown to significantly impact biological activity:
The impact of aminopyrazole derivatives extends beyond medicine into the realm of agrochemicals. The most prominent example is Fipronil , a broad-spectrum insecticide belonging to the phenylpyrazole class.[11][22]
Fipronil acts as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[11][23][24] By blocking these channels, fipronil disrupts the normal flow of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and ultimately, death.[11][25] Fipronil exhibits a high degree of selectivity for insect GABA receptors over their mammalian counterparts, which contributes to its favorable safety profile for non-target organisms.[23]
The aminopyrazole scaffold continues to be a fertile ground for discovery and innovation. Current research is focused on several key areas:
-
Brawn, R. A., Cook, A., Omoto, K., Ke, J., Karr, C., Colombo, F., ... & Ioannidis, S. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98. [Link]
-
Fipronil. (2023). In Wikipedia. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Fipronil Insecticide Mechanism of Action for Effective Pest Control. [Link]
-
Rana, S., Sonawane, Y. A., Taylor, M. A., Kizhake, S., Zahid, M., & Natarajan, A. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3736-3740. [Link]
-
Wang, Y., Zhang, Y., Zhang, Y., Chen, L., Zhang, Y., Wang, Y., ... & Liu, H. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(22), 15374-15390. [Link]
-
National Pesticide Information Center. (n.d.). Fipronil Technical Fact Sheet. [Link]
-
Kandasamy, K., Ke, J., & Ke, J. (2020). A pathway map of AXL receptor-mediated signaling network. BMC Research Notes, 13(1), 1-5. [Link]
-
Mato, A. R., Shah, N. N., Jurczak, W., Cheah, C. Y., Pagel, J. M., Woyach, J. A., ... & Flinn, I. W. (2023). Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study. The Lancet, 401(10378), 734-747. [Link]
-
Brawn, R. A., Cook, A., Omoto, K., Ke, J., Karr, C., Colombo, F., ... & Ioannidis, S. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98. [Link]
-
Baburin, I., Beyl, S., & Hering, S. (2010). The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. British Journal of Pharmacology, 161(5), 1147-1156. [Link]
-
Linger, R. M., Keating, A. K., Earp, H. S., & Graham, D. K. (2008). TAM receptor tyrosine kinases: biologic functions and therapeutic potential. Advances in Cancer Research, 100, 35-83. [Link]
-
Chemical Warehouse. (n.d.). Fipronil - Active Ingredient Page. [Link]
-
Wang, Y., Zhang, Y., Zhang, Y., Chen, L., Zhang, Y., Wang, Y., ... & Liu, H. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(22), 15374-15390. [Link]
-
Reddy, T. R., & Li, C. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8037. [Link]
-
National Center for Biotechnology Information. (n.d.). Pirtobrutinib. PubChem. [Link]
-
Enanti Labs. (n.d.). Pirtobrutinib: Uses, Interactions, Mechanism Of Action. [Link]
-
Wang, Y., Zhang, Y., Zhang, Y., Chen, L., Zhang, Y., Wang, Y., ... & Liu, H. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(22), 15374-15390. [Link]
-
Lages dos Santos, J., Oliveira, R. C., & Gama, J. M. (2021). The FGFR signaling pathway. ResearchGate. [Link]
-
American Society of Health-System Pharmacists. (n.d.). Pirtobrutinib. [Link]
-
Rana, S., Sonawane, Y. A., Taylor, M. A., Kizhake, S., Zahid, M., & Natarajan, A. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3736-3740. [Link]
-
Mato, A. R., Shah, N. N., Jurczak, W., Cheah, C. Y., Pagel, J. M., Woyach, J. A., ... & Flinn, I. W. (2023). Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders. Blood, 141(7), 693-703. [Link]
-
Wang, Y., et al. (2022). Discovery of 3‑Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Semantic Scholar. [Link]
-
Wang, Y., et al. (2022). Discovery of 3‑Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications. [Link]
-
National Cancer Institute (NCI). (2025). Onalespib and CDKI AT7519 in Treating Patients With Solid Tumors That Are Metastatic or Cannot Be Removed by Surgery. ClinicalTrials.gov. [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]
-
Axelrod, M. J., & Pienta, K. J. (2014). AXL as a mediator of cellular growth and survival. Oncotarget, 5(19), 8818–8852. [Link]
-
Patsnap. (n.d.). AT-7519. Synapse. [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 116265. [Link]
-
Gedschold, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
Lages dos Santos, J., et al. (2021). The Role of FGFR2 as a Novel Biomarker for Treatment of Gastric Cancer—A Literature Review. Journal of Clinical Medicine, 10(15), 3291. [Link]
-
Molenaar, J. J., et al. (2015). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Clinical Cancer Research, 21(15), 3464-3475. [Link]
-
Abdel-Aziem, A., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Scientific Reports, 14(1), 1-17. [Link]
-
Katoh, M., & Nakagama, H. (2014). FGF receptors: cancer biology and therapeutics. Medicinal research reviews, 34(2), 280-300. [Link]
-
Byler, S., & Wu, J. (2020). AXL inhibitors: Status of clinical development. Current Oncology Reports, 22(10), 1-9. [Link]
-
Wikipedia. (2024). Cyclin-dependent kinase. In Wikipedia. [Link]
-
Migdall, J., & Graham, D. K. (2010). AXL (AXL receptor tyrosine kinase). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]
-
Chen, E. X., et al. (2015). A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. British Journal of Cancer, 112(1), 51-58. [Link]
-
Sridhar, J., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(22), 7953. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 27(19), 6542. [Link]
-
Mahadevan, D., et al. (2012). A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Annals of Oncology, 23(11), 2963-2970. [Link]
-
Roy, A., et al. (2021). Molecular Docking and Pharmacological Property Analysis of Phytochemicals from Clitoria ternatea as Potent Inhibitors of Cell Cycle Checkpoint Proteins in the Cyclin/CDK Pathway in Cancer Cells. Molecules, 26(16), 4949. [Link]
-
Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266. [Link]
-
Al-Ghorbani, M., et al. (2025). Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. ResearchGate. [Link]
-
Reddy, M. S., et al. (2025). A process for the preparation of Pirtobrutinib and its intermediates thereof. Technical Disclosure Commons. [Link]
-
Chen, J., et al. (2023). The role of CDK1/2 in cancer: a focus on their partners and downstream targets. Journal of Hematology & Oncology, 16(1), 1-20. [Link]
-
Reddy, M. S., et al. (2024). Novel crystalline form of Pirtobrutinib and its process for preparation. Technical Disclosure Commons. [Link]
-
Kandasamy, K., et al. (2013). A Network Map of FGF-1/FGFR Signaling System. Journal of Signal Transduction, 2013, 1-11. [Link]
-
Li, C., et al. (2024). The mechanism of action and chemical synthesis of FDA newly approved drug molecules. European Journal of Medicinal Chemistry, 116263. [Link]